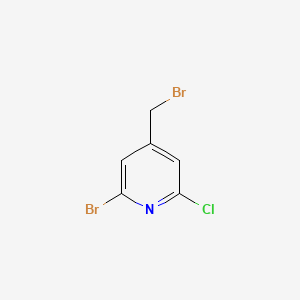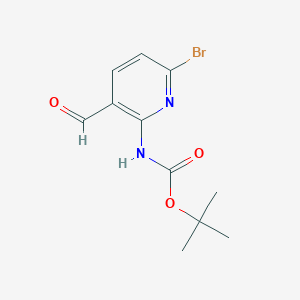
tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate is an organic compound with the molecular formula C11H13BrN2O3. It is a derivative of pyridine, featuring a bromine atom at the 6th position, a formyl group at the 3rd position, and a tert-butyl carbamate group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate typically involves the bromination of a pyridine derivative followed by formylation and carbamate formation. One common synthetic route includes:
Bromination: Starting with 2-chloropyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formylation: The brominated pyridine is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the 3rd position.
Carbamate Formation: Finally, the formylated bromopyridine is reacted with tert-butyl chloroformate and a base like triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in compounds like amines, ethers, or thioethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (5-bromo-4-formylpyridin-2-yl)carbamate
- tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl (6-bromo-3-formylpyridin-2-yl)carbamate is unique due to the specific positioning of the bromine and formyl groups on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C11H13BrN2O3 |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-3-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16) |
InChI Key |
GRYMVXNJLKFMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




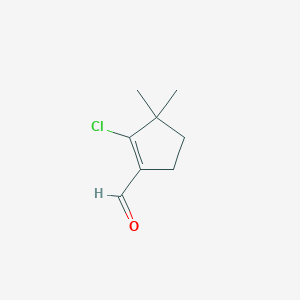
![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
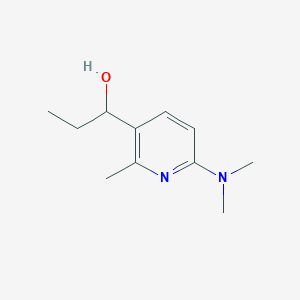
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
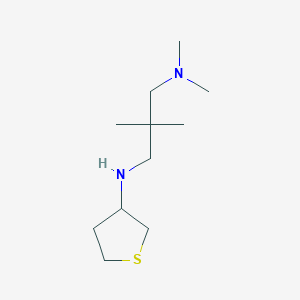
![tert-butyl (1R,4R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13012408.png)
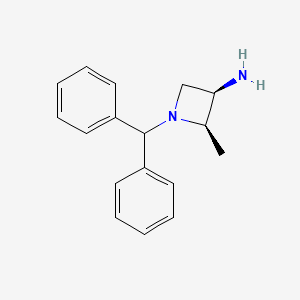
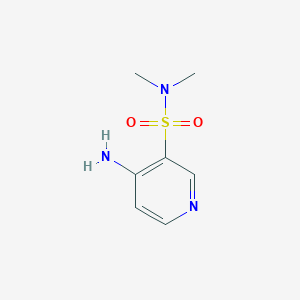

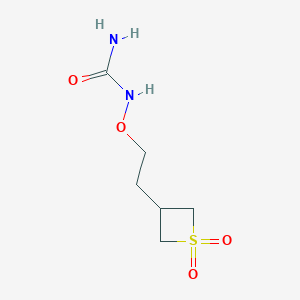
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)
